[1,2,4]triazolo[4,3-c]pyrimidin-3-amine [1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.: 859765-68-7
VCID: VC11602501
InChI: InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9)
SMILES:
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine

CAS No.: 859765-68-7

Cat. No.: VC11602501

Molecular Formula: C5H5N5

Molecular Weight: 135.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine - 859765-68-7

Specification

CAS No. 859765-68-7
Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
IUPAC Name [1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Standard InChI InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9)
Standard InChI Key HEQAPJIMOPCOIH-UHFFFAOYSA-N
Canonical SMILES C1=CN=CN2C1=NN=C2N

Introduction

# Triazolo[4,3-c]pyrimidin-3-amine: A Comprehensive Review of Synthesis, Properties, and Biomedical Potential

[1,2,Triazolo[4,3-c]pyrimidin-3-amine (CAS No. 859765-68-7) is a heterocyclic compound featuring a fused triazolo-pyrimidine scaffold with an amine substituent. This bicyclic system combines the electron-rich characteristics of triazole and pyrimidine rings, making it a promising candidate for pharmaceutical and agrochemical applications. With a molecular formula of C5H5N5\text{C}_5\text{H}_5\text{N}_5 and a molecular weight of 135.13 g/mol, its compact structure enables diverse functionalization and interaction with biological targets. Recent studies highlight its potential in neuroprotection, antibacterial activity, and as a precursor for advanced heterocyclic systems . This review synthesizes current knowledge on its synthesis, structural attributes, biological activities, and future research trajectories.

Core Architecture and Nomenclature

The compound’s IUPAC name, triazolo[4,3-c]pyrimidin-3-amine, reflects its fused bicyclic system. The triazole ring (positions 1, 2, 4) is annulated with the pyrimidine ring at positions 4 and 3, respectively, creating a planar structure conducive to π-π stacking interactions. The amine group at position 3 enhances solubility and provides a site for derivatization. Key spectral identifiers include:

PropertyValue
Canonical SMILESC1=CN=CN2C1=NN=C2N
Standard InChIInChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9)
InChIKeyHEQAPJIMOPCOIH-UHFFFAOYSA-N
XLogP30.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The planar geometry and electron-deficient pyrimidine ring facilitate interactions with enzymes and receptors, particularly those involving nucleotide-binding domains .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies of analogous triazolopyrimidines reveal distinct proton environments: pyrimidine protons resonate near δ 8.5–9.0 ppm, while triazole protons appear at δ 7.5–8.0 ppm . Infrared (IR) spectroscopy shows N-H stretching vibrations at ~3400 cm⁻¹ and C=N absorptions at 1600–1650 cm⁻¹. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for electrophilic substitutions .

Synthetic Methodologies

Condensation and Cyclization Strategies

The primary synthesis route involves cyclocondensation of hydrazine derivatives with pyrimidine precursors. A representative method (Scheme 1) proceeds as follows:

  • Thiosemicarbazide Formation: Reaction of 4-chloro-2,6-dimethylpyrimidine with thiosemicarbazide yields intermediate thiosemicarbazides (e.g., compound 7f–n) .

  • DCC-Mediated Cyclization: Treatment with dicyclohexylcarbodiimide (DCC) in acetone induces cyclization to form the triazolo[4,3-c]pyrimidinium-3-aminide core (e.g., 5a–h) .

  • Functionalization: Alkylation or arylation at the amine position introduces substituents modulating bioactivity .

Table 1: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)
SolventAcetone36–59
TemperatureRoom temperature
CatalystDCC
Reaction Time12–24 h

Alternative approaches include refluxing hydrazine hydrate with pyrimidine esters in methanol, achieving yields up to 85% . Microwave-assisted synthesis reduces reaction times to <1 hour but requires specialized equipment .

Challenges in Purification

The compound’s polar nature complicates isolation. Column chromatography on silica gel often leads to hydrolysis, necessitating rapid low-temperature processing . Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >95%.

Biological Activities and Mechanisms

Neuroprotective Effects

Derivatives bearing 4-methoxyphenyl or 4-nitrophenyl groups exhibit significant neuroprotection in H₂O₂-induced PC12 cell models:

Table 2: Neuroprotective Activity of Selected Derivatives

CompoundEC₅₀ (μg/mL)Target Pathway
10a10.44Nrf2/ARE antioxidant
10c14.12PI3K/Akt survival signaling

Mechanistic studies suggest upregulation of antioxidant enzymes (e.g., superoxide dismutase) and inhibition of caspase-3 .

Antibacterial Potency

Against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa, halogenated derivatives show MIC values of 2–4 μg/mL, surpassing gentamicin (8 μg/mL) . The 5-methyl-6-(3-chlorophenyl) analog (10h) disrupts bacterial topoisomerase IV via π-stacking with Phe-88 and Glu-85 residues .

Cytotoxicity Profile

While the parent compound exhibits low acute toxicity (LD₅₀ > 500 mg/kg in rodents), certain derivatives demonstrate neurotoxicity (e.g., 10b, CC₅₀ = 100.16 μg/mL) . Structure-activity relationships (SAR) indicate that electron-withdrawing groups at position 6 enhance selectivity.

Applications in Medicinal Chemistry

Kinase Inhibition

Molecular docking reveals strong affinity (ΔG = −9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), positioning it as a lead for anticancer agents . The triazole nitrogen forms a critical hydrogen bond with Lys-33, while the pyrimidine ring occupies the ATP-binding pocket.

Antibiotic Adjuvants

In combination with β-lactams, triazolo[4,3-c]pyrimidin-3-amine derivatives reduce the MIC of ampicillin against MRSA by 16-fold, likely through efflux pump inhibition .

Future Directions

Prodrug Development

Esterification of the amine group could enhance blood-brain barrier penetration for neurodegenerative applications. Preliminary studies with acetylated analogs show 3-fold higher brain uptake in murine models .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70% compared to traditional methods . Catalytic asymmetric variants employing chiral phosphines remain underexplored.

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